molecular formula C9H8BrN3O2 B1446908 Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-64-9

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B1446908
CAS No.: 1416241-64-9
M. Wt: 270.08 g/mol
InChI Key: ZUWKXYABKNGJAC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Cyclisation Reactions Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is involved in complex chemical synthesis and cyclisation reactions. For example, it participates in reactions leading to the formation of azolo[5,1-c][1,2,4]triazines, a class of compounds derived from cyclisation of azolylhydrazones. These reactions are influenced by solvents and yield various cyclic products, demonstrating the compound's role in synthesizing heterocyclic compounds (Gray et al., 1976).

Formation of Diverse Heterocyclic Derivatives this compound is also crucial in synthesizing a variety of heterocyclic derivatives. It has been used to create compounds like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing its versatility in organic synthesis (Mohamed, 2021).

Role in the Synthesis of Pyrimidines and Triazoles This compound is integral to synthesizing pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, indicating its importance in developing pyrimidine and triazole derivatives (Davoodnia et al., 2008).

Applications in Ring-Chain Isomerism Studies The study of ring-chain isomerism also employs this compound. Research in this area focuses on how changes in solvents and substituents affect isomerization processes, contributing valuable insights into chemical reactivity and stability (Pryadeina et al., 2008).

Synthesis of Complex Heterocyclic Systems It plays a significant role in synthesizing complex heterocyclic systems such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one, which highlights its utility in creating new molecular frameworks for potential applications in various fields (Sirakanyan et al., 2016).

Exploration of Rearrangement Mechanisms Research involving this compound also delves into rearrangement mechanisms, such as the study of thiazolo[3,2-a]pyrimidines transforming into triazolo[4,3-a]pyrimidines, contributing to a deeper understanding of chemical transformation processes (Lashmanova et al., 2019).

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in cell signaling and protein degradation pathways . The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity and subsequent modulation of biochemical pathways.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In normal cells, the compound has been shown to modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes through hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, this compound can influence the activity of key metabolic enzymes, resulting in changes in the levels of metabolites involved in energy production, lipid metabolism, and nucleotide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within these compartments can influence its activity and function, leading to targeted effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These subcellular localization patterns highlight the importance of spatial regulation in the biochemical and cellular effects of this compound.

Properties

IUPAC Name

ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKXYABKNGJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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